

What is the structure of Z-Gly-leu-ala-OH?

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Compound of Interest

Compound Name: *Z-Gly-leu-ala-OH*

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An In-depth Technical Guide to the Structure and Synthesis of **Z-Gly-Leu-Ala-OH**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protected tripeptide **Z-Gly-Leu-Ala-OH**. It details the molecule's chemical structure, physicochemical properties, and a representative methodology for its synthesis. The document is intended for researchers in peptide chemistry, drug development, and biochemistry who utilize peptide building blocks for creating more complex therapeutic or diagnostic agents.

Molecular Structure and Composition

Z-Gly-Leu-Ala-OH is a synthetic tripeptide with the systematic IUPAC name (2S)-2-[[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid].[1] The structure consists of three amino acid residues—Glycine (Gly), Leucine (Leu), and Alanine (Ala)—linked sequentially via peptide bonds.

The key structural features are:

- **N-Terminus Protection:** The N-terminus of the glycine residue is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". This group is crucial in synthetic peptide chemistry to prevent unwanted side reactions at the N-terminal amine during peptide bond formation.[2][3]

- **Peptide Backbone:** The amino acids are arranged in the sequence Gly-Leu-Ala. The carboxyl group of Glycine is linked to the amino group of Leucine, and the carboxyl group of Leucine is linked to the amino group of Alanine.
- **C-Terminus:** The C-terminus of the alanine residue is a free carboxylic acid (-OH), making the molecule a peptide acid.

The stereochemistry of the chiral centers in Leucine and Alanine is typically of the L-configuration, consistent with naturally occurring amino acids.

Structural Diagram

The following diagram illustrates the chemical structure of **Z-Gly-Leu-Ala-OH**.

Figure 1: Chemical structure of **Z-Gly-Leu-Ala-OH**.

Physicochemical Properties

The key quantitative data for **Z-Gly-Leu-Ala-OH** are summarized in the table below. This information is essential for experimental design, including molar calculations, solvent selection, and analytical characterization.

Property	Value	Reference
CAS Number	24960-20-1	[4]
Molecular Formula	C ₁₉ H ₂₇ N ₃ O ₆	[1][5][4]
Molecular Weight	393.44 g/mol	[1][5]
IUPAC Name	(2S)-2-[[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid	[1]
Canonical SMILES	<chem>C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)OCC1=CC=C</chem> <chem>C=C1</chem>	[4]
Storage Temperature	-15°C to 0°C	[2]
Melting Point	Not available	[2]
Solubility	Not available	[2][3]

Experimental Protocols

Z-Gly-Leu-Ala-OH is primarily used as a building block in peptide synthesis.[5] Its synthesis is a representative example of solution-phase peptide chemistry, typically involving the coupling of a protected dipeptide with a protected amino acid, followed by deprotection.

Representative Synthesis Protocol: Solution-Phase Coupling

This protocol describes a general method for the final coupling step in the synthesis of **Z-Gly-Leu-Ala-OH** from Z-Gly-Leu-OH and an ester of L-Alanine (e.g., L-Alanine methyl ester, H-Ala-OMe), followed by saponification to yield the final product. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) is a standard practice to facilitate amide bond formation while minimizing racemization.

Materials:

- Z-Gly-L-Leu-OH (1 equivalent)
- L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.1 equivalents)
- 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 equivalents)
- Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
- 1 M Sodium Hydroxide (NaOH)
- 1 M Hydrochloric Acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

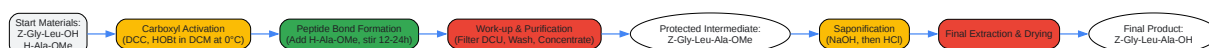
- Activation of Z-Gly-L-Leu-OH:
 - Dissolve Z-Gly-L-Leu-OH (1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
 - Allow the activation reaction to proceed for 30-60 minutes at 0°C.
- Preparation of Alanine Ester:

- In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM.
- Add NMM or DIPEA (1.1 eq) dropwise at 0°C to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.
- Coupling Reaction:
 - Add the solution containing the free H-Ala-OMe from step 2 to the activated Z-Gly-L-Leu-OH solution from step 1 at 0°C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Purification of Protected Tripeptide (Z-Gly-Leu-Ala-OMe):
 - Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM.
 - Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide, Z-Gly-Leu-Ala-OMe.
 - If necessary, purify the crude product by column chromatography on silica gel.
- Saponification (C-Terminal Deprotection):
 - Dissolve the purified Z-Gly-Leu-Ala-OMe in a suitable solvent mixture (e.g., methanol/water or THF/water).
 - Cool to 0°C and add 1 M NaOH solution (1.1-1.5 eq) dropwise.
 - Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
 - Carefully acidify the mixture to pH 2-3 with 1 M HCl at 0°C.

- Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the final product, **Z-Gly-Leu-Ala-OH**.

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.



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Figure 2: Workflow for the solution-phase synthesis of **Z-Gly-Leu-Ala-OH**.

Applications in Research and Development

Z-Gly-Leu-Ala-OH is a valuable intermediate in synthetic and medicinal chemistry. Its primary applications include:

- **Peptide Synthesis:** It serves as a protected building block for the synthesis of longer, more complex peptides and peptidomimetics for therapeutic applications.[5]
- **Biochemical Assays:** As a defined peptide sequence, it can be used as a substrate in enzyme activity studies, particularly for proteases, to investigate enzyme kinetics and inhibitor efficacy.[5]
- **Drug Formulation:** The peptide can be incorporated into drug discovery pipelines to develop peptide-based therapeutics, where its structure can be modified to enhance stability and bioactivity.[5]

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